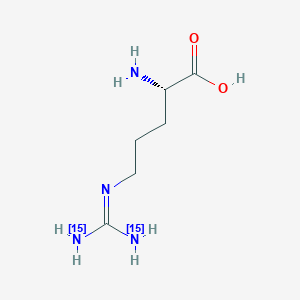
2,2,4-Trimethyl-4-phosphonoadipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-4-phosphonoadipic acid: is an organic compound with the molecular formula C9H17O7P It is a derivative of adipic acid, where the hydrogen atoms on the carbon atoms at positions 2 and 4 are replaced by methyl groups, and the hydrogen atom on the carbon atom at position 4 is replaced by a phosphono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-4-phosphonoadipic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,4-trimethyladipic acid and a phosphonating agent.
Phosphonation Reaction: The phosphonating agent, such as phosphorus trichloride or phosphorus oxychloride, is reacted with 2,2,4-trimethyladipic acid under controlled conditions to introduce the phosphono group at the desired position.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyl-4-phosphonoadipic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The compound can undergo substitution reactions where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine oxides.
Applications De Recherche Scientifique
2,2,4-Trimethyl-4-phosphonoadipic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-4-phosphonoadipic acid involves its interaction with specific molecular targets and pathways. The phosphono group can participate in various biochemical reactions, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins and receptors.
Metabolic Pathways: The compound may influence metabolic pathways by altering the activity of enzymes involved in these processes.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethyladipic acid: Similar in structure but lacks the phosphono group.
4-Phosphonoadipic acid: Contains the phosphono group but lacks the methyl groups at positions 2 and 4.
2,2,4-Trimethyl-4-phosphonobutyric acid: Similar structure with a shorter carbon chain.
Uniqueness: 2,2,4-Trimethyl-4-phosphonoadipic acid is unique due to the presence of both methyl and phosphono groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
67492-84-6 |
|---|---|
Formule moléculaire |
C9H17O7P |
Poids moléculaire |
268.20 g/mol |
Nom IUPAC |
2,2,4-trimethyl-4-phosphonohexanedioic acid |
InChI |
InChI=1S/C9H17O7P/c1-8(2,7(12)13)5-9(3,4-6(10)11)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16) |
Clé InChI |
NRKRINAWCRQMBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(C)(CC(=O)O)P(=O)(O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



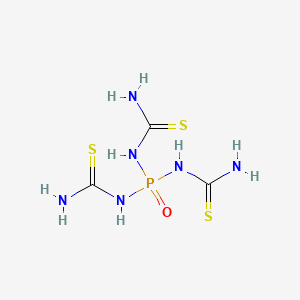
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
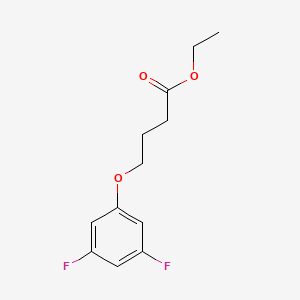
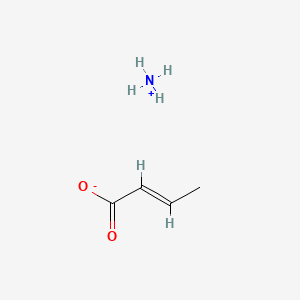


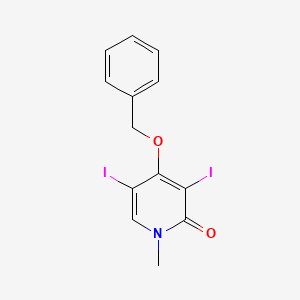
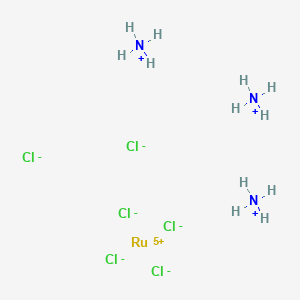
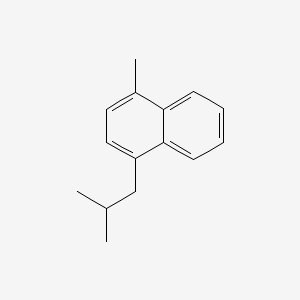

![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
